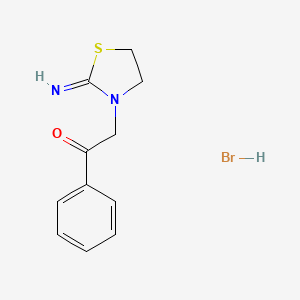![molecular formula C13H9N3O2 B1303634 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 316833-32-6](/img/structure/B1303634.png)
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Übersicht
Beschreibung
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a compound that features a benzimidazole ring fused to a pyridine ring, with a carboxylic acid functional group attached to the benzimidazole moiety. This structure is related to various compounds that have been synthesized and studied for their chemical and biological properties, including their potential use in coordination chemistry, catalysis, and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of benzimidazole derivatives. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a 3H-imidazo[4,5-b]pyridine derivative, showcasing the reactivity of pyridine and benzimidazole moieties under certain conditions . Similarly, the synthesis of 2,6-bis(benzimidazole-2-yl)pyridine ligands for Ru(II) complexes demonstrates the potential for creating complex structures involving benzimidazole and pyridine rings . These syntheses often require specific conditions, such as the presence of a base or the use of microwave irradiation, to achieve the desired products .
Molecular Structure Analysis
The molecular structure of benzimidazole-pyridine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine was elucidated using these methods, and the data were further supported by density functional theory (DFT) calculations . The importance of hydrogen bonding and weak interactions, such as C–H···Ag and Ag···C interactions, has been highlighted in the structural analysis of Ag(I) complexes with related ligands .
Chemical Reactions Analysis
Benzimidazole-pyridine compounds can participate in various chemical reactions, including coordination to metal centers and anion transport. The coordination chemistry of these compounds is exemplified by the formation of zinc coordination polymers, where the benzimidazole-pyridine ligand coordinates to zinc ions, resulting in structures with unique topologies . Additionally, the anion transport properties of 2,6-bis(benzimidazol-2-yl)pyridine have been studied, revealing the significance of the imidazolyl-NH fragments in this process .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole-pyridine derivatives can be quite diverse, depending on the specific substituents and functional groups present. For instance, the nonlinear optical properties and thermodynamic properties of certain derivatives have been investigated, indicating their potential as materials with interesting electronic properties . The luminescent properties of Ag(I) complexes with related ligands have also been explored, showing strong fluorescent emissions in the solid state at room temperature .
Wissenschaftliche Forschungsanwendungen
Coordination Polymers
- Scientific Field: Coordination Chemistry
- Application Summary: This compound has been used to synthesize novel Sm(III) coordination polymers .
- Methods of Application: The coordination polymers were synthesized under hydrothermal conditions . The coordination polymer 1 is a 3D super molecular framework constructed from a 1D zigzag chain linked through intermolecular π⋯π stacking and hydrogen bonds .
- Results: The luminescence of the coordination polymers has significant quenching .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, which include “2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not quantitatively detailed in the source .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Some synthetic compounds involving “2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid” have shown submicromolar inhibitory activity against various tumor cell lines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The most potent compound showed IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines .
Drug Discovery
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds in drug discovery .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not quantitatively detailed in the source .
Anti-tubercular Agents
- Scientific Field: Pharmacology
- Application Summary: Analogues of pyrazine and pyrazinamide, which include “2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid”, can exhibit higher anti-TB activity against Mycobacterium tuberculosis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not quantitatively detailed in the source .
Inhibitory Activity Against Cancer Cell Lines
- Scientific Field: Oncology
- Application Summary: Some synthetic compounds involving “2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid” showed submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The most potent compounds showed nanomolar inhibitory activity against all test cancer cells .
Anti-tubercular Agents
- Scientific Field: Pharmacology
- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not quantitatively detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFICRRCLJYFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378097 | |
| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid | |
CAS RN |
316833-32-6 | |
| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)



![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)